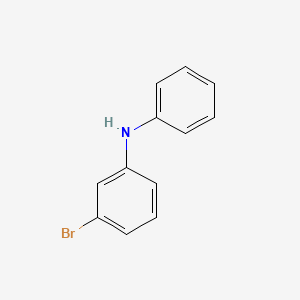

3-bromo-N-phenylaniline

Description

Structure

3D Structure

Propriétés

IUPAC Name |

3-bromo-N-phenylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrN/c13-10-5-4-8-12(9-10)14-11-6-2-1-3-7-11/h1-9,14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXTBFWCKFRFDOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=CC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30566088 | |

| Record name | 3-Bromo-N-phenylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30566088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88280-58-4 | |

| Record name | 3-Bromo-N-phenylbenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=88280-58-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-N-phenylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30566088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Bromodiphenylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Bromo N Phenylaniline and Positional Isomers

Classical Approaches to Diarylamine Formation

Traditional methods for the synthesis of diarylamines, including 3-bromo-N-phenylaniline, have heavily relied on transition-metal catalysis, with copper and palladium being the most prominent metals employed. These methods have been refined over the years to improve yields, substrate scope, and reaction conditions.

Copper-Catalyzed N-Arylation Reactions

The copper-catalyzed N-arylation of amines with aryl halides, known as the Ullmann condensation or Ullmann-type reaction, represents one of the oldest and most established methods for the formation of carbon-nitrogen bonds. chemicalbook.comwikipedia.org These reactions typically involve the coupling of an aryl halide with an amine in the presence of a copper catalyst, often at elevated temperatures. chemicalbook.comwikipedia.org While traditional Ullmann reactions required harsh conditions, modern modifications have introduced the use of ligands to facilitate the reaction under milder conditions.

The synthesis of brominated N-phenylaniline isomers can be achieved via this methodology. For instance, the reaction of a bromoaniline with a phenylating agent or aniline (B41778) with a brominated aryl halide in the presence of a copper catalyst can yield the desired product. The reactivity of the aryl halide often follows the trend I > Br > Cl.

| Reactants | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| 2-Bromobenzoic acid, Aniline | Cu powder, Cu2O | K2CO3 | 2-Ethoxyethanol | 130 | High | nih.gov |

| Diphenylamine (B1679370), o-Dibromobenzene | CuI | - | o-Dichlorobenzene | 100-210 | 73 | chemicalbook.com |

This table presents examples of copper-catalyzed N-arylation for the synthesis of related diarylamine structures, illustrating typical reaction conditions.

Palladium-Catalyzed Cross-Coupling Strategies

The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. wikipedia.orglibretexts.org This reaction has largely superseded the classical Ullmann condensation for the synthesis of aryl amines due to its milder reaction conditions, broader substrate scope, and higher functional group tolerance. wikipedia.org The catalytic cycle involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to afford the diarylamine product. wikipedia.orglibretexts.org

The synthesis of this compound and its isomers can be efficiently achieved by the Buchwald-Hartwig amination of 3-bromoaniline (B18343) with a phenyl halide or aniline with a 1,3-dihalobenzene. The choice of palladium precursor, ligand, and base is crucial for the success of the reaction. A variety of phosphine-based ligands have been developed to enhance the efficiency of this transformation.

| Aryl Halide | Amine | Palladium Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Iodobenzene | Aniline | γ-Fe2O3@MBD/Pd-Co | - | K3PO4 | Water | 100 | High | researchgate.net |

| 1-Bromo-4-iodobenzene | p-Toluidine | Ni(acac)2 | - | K3PO4 | - | - | 78 | acs.org |

| 3-Bromo-4-fluoro-acetophenone | Morpholine | Pd(dba)2 | (2-Biphenyl)di-tert-butylphosphine | Cs2CO3 | - | - | High | researchgate.net |

This table showcases examples of palladium-catalyzed amination reactions for the synthesis of various substituted diarylamines, highlighting the diversity of catalysts and conditions.

Novel and Green Synthetic Routes

In recent years, there has been a growing emphasis on the development of more sustainable and environmentally friendly synthetic methods. This has led to the exploration of ligandless catalytic systems and photochemical approaches for the synthesis of diarylamines.

Ligandless Catalytic Systems for Biarylamine Synthesis

While ligands play a crucial role in enhancing the efficiency of many transition-metal-catalyzed reactions, their cost and potential for product contamination have driven research into ligand-free catalytic systems. In some cases, the solvent or a reactant can act as a ligand, or the reaction can proceed efficiently without the need for a specific coordinating molecule. Both copper and palladium-based ligandless systems have been developed for N-arylation reactions. These approaches offer the advantages of simplified reaction setups and purification procedures.

| Reactants | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| o-Bromoarylamine, Nitriles | Copper(II) oxide nanoparticles | - | DMSO | - | up to 98% | nih.gov |

| Nitroarenes, Arylboronic acids | Copper | - | - | - | Moderate to Excellent | researchgate.net |

This table provides examples of ligand-free copper-catalyzed reactions for the synthesis of nitrogen-containing compounds.

Photolytic Methods in Brominated Diarylamine Synthesis

Photochemical reactions offer a green alternative to traditional thermal methods, often proceeding under mild conditions without the need for catalysts. The synthesis of 4-bromo-N-phenylaniline has been reported via the photolysis of 4-diazodiphenylamine in the presence of hydrobromic acid. nih.gov This method utilizes light to generate reactive intermediates that lead to the formation of the desired product. While specific examples for the direct photolytic synthesis of this compound are less common, the general principles of photochemistry suggest that related precursors could be employed.

| Precursor | Reagents | Conditions | Product | Reference |

| 4-Diazodiphenylamine | HBr | Photolysis | 4-Bromo-N-phenylaniline | nih.gov |

| Aryl bromides | Ni(NH3)6Cl2, Ir photocatalyst | Photochemical | Primary arylamines and symmetric diarylamines | guidechem.com |

This table illustrates the application of photolytic methods in the synthesis of brominated diarylamines and related compounds.

Synthesis of Related Brominated N-Phenylaniline Isomers (e.g., 2-Bromo-N-phenylaniline, 4-Bromo-N-phenylaniline)

The synthetic methodologies described above are generally applicable to the synthesis of the 2- and 4-bromo isomers of N-phenylaniline. The choice of starting materials dictates the final product. For example, to synthesize 2-bromo-N-phenylaniline, one could employ the Ullmann condensation or Buchwald-Hartwig amination using 2-bromoaniline (B46623) and a phenylating agent, or aniline and a 1,2-dihalobenzene. Similarly, 4-bromo-N-phenylaniline can be prepared from 4-bromoaniline (B143363) or a 1,4-dihalobenzene.

The synthesis of 4-bromoaniline, a key precursor, can be achieved by the bromination of aniline, often with protection of the amino group, for instance, with acetyl chloride. chemicalbook.com Another approach involves the reduction of 1-bromo-4-nitrobenzene. chemicalbook.com The synthesis of 2-bromoaniline can be accomplished via the diazotization of ortho-nitroaniline followed by a Sandmeyer-type reaction to introduce the bromine atom, and subsequent reduction of the nitro group. guidechem.com

| Isomer | Synthetic Method | Key Precursors | Reference |

| 2-Bromo-N-phenylaniline | Ullmann Condensation | Diphenylamine, o-Dibromobenzene | chemicalbook.com |

| 4-Bromo-N-phenylaniline | Bromination of Diphenylamine | N-Bromosuccinimide, Triphenylamine (B166846) | echemi.com |

| 4-Bromo-N-phenylaniline | Photolysis | 4-Diazodiphenylamine, HBr | nih.gov |

This table provides an overview of synthetic routes to the 2- and 4-bromo isomers of N-phenylaniline.

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is crucial for confirming the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass of a compound, which allows for the determination of its elemental formula. For 3-bromo-N-phenylaniline (C₁₂H₁₀BrN), the presence of bromine is distinguished by its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), leading to two major molecular ion peaks separated by 2 Da. While specific HRMS data for this compound was not found, such analysis would be expected to confirm the molecular formula with high precision.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is suitable for the analysis of volatile and thermally stable compounds like this compound. The gas chromatogram would show a peak at a specific retention time, and the mass spectrum of this peak would provide the molecular ion and characteristic fragmentation pattern. The NIST WebBook provides a mass spectrum for the related compound 3-bromoaniline (B18343), showing prominent peaks that can be used to infer potential fragmentation pathways ubc.ca.

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for the elucidation of molecular structure. By probing the vibrational modes of a molecule, these methods allow for the identification of characteristic functional groups and provide insights into the conformational arrangement of the constituent atoms. A comprehensive vibrational analysis of this compound has been conducted, combining experimental data with theoretical calculations to achieve a detailed assignment of the fundamental vibrational frequencies.

Infrared (IR) Spectroscopy

The Fourier Transform Infrared (FT-IR) spectrum of this compound has been recorded in the 4000–400 cm⁻¹ range. The experimental spectrum is characterized by a series of distinct absorption bands that correspond to the specific vibrational motions within the molecule. A detailed assignment of these bands has been achieved through a normal coordinate analysis, often guided by quantum chemical calculations using Density Functional Theory (DFT).

The high-frequency region of the IR spectrum is dominated by the N-H and C-H stretching vibrations. The N-H stretching mode is typically observed as a sharp band around 3400 cm⁻¹, and its position can be indicative of hydrogen bonding interactions. The aromatic C-H stretching vibrations appear at wavenumbers above 3000 cm⁻¹.

The fingerprint region, spanning from approximately 1600 cm⁻¹ to 600 cm⁻¹, contains a wealth of structural information. The C=C stretching vibrations of the two aromatic rings give rise to a set of bands between 1600 cm⁻¹ and 1450 cm⁻¹. The in-plane bending of the N-H group and the C-N stretching vibrations are also found in this region. The characteristic C-Br stretching vibration is expected at lower frequencies, typically in the range of 600-500 cm⁻¹.

A selection of significant experimental FT-IR vibrational frequencies for this compound and their corresponding assignments are presented in the table below. These assignments are based on a combination of experimental observation and theoretical calculations, providing a robust identification of the principal vibrational modes.

| Experimental FT-IR Frequency (cm⁻¹) | Vibrational Assignment |

| 3403 | N-H Stretching |

| 3061 | C-H Stretching (Aromatic) |

| 1595 | C=C Stretching (Aromatic) |

| 1576 | C=C Stretching (Aromatic) |

| 1493 | C=C Stretching (Aromatic) |

| 1314 | C-N Stretching |

| 1175 | C-H In-plane Bending |

| 741 | C-H Out-of-plane Bending |

| 692 | C-Br Stretching |

Raman Spectroscopy

Complementary to IR spectroscopy, FT-Raman spectroscopy provides information on the vibrational modes of this compound, particularly for non-polar bonds. The FT-Raman spectrum has been recorded in the 3500–100 cm⁻¹ range. The vibrational modes that are strong in the Raman spectrum are often weak or absent in the IR spectrum, and vice versa, adhering to the principle of mutual exclusion for centrosymmetric molecules.

Similar to the IR spectrum, the Raman spectrum exhibits characteristic bands for the N-H and C-H stretching vibrations in the high-frequency region. The aromatic ring stretching vibrations are also prominent. The C-Br stretching vibration is typically a strong band in the Raman spectrum, aiding in its definitive assignment.

The combination of both IR and Raman data allows for a more complete and reliable assignment of the vibrational modes of this compound. The table below lists key experimental FT-Raman frequencies and their assignments.

| Experimental FT-Raman Frequency (cm⁻¹) | Vibrational Assignment |

| 3061 | C-H Stretching (Aromatic) |

| 1595 | C=C Stretching (Aromatic) |

| 1296 | C-C Stretching (Aromatic) |

| 1000 | Ring Breathing Mode |

| 692 | C-Br Stretching |

X-ray Diffraction Studies for Solid-State Molecular Architecture

As of the current literature survey, single-crystal X-ray diffraction data specifically for this compound is not available. While crystallographic studies have been performed on other isomers, such as 4-bromo-N-phenylaniline, and other substituted diphenylamine (B1679370) derivatives, a detailed analysis of the solid-state molecular architecture, intermolecular interactions, and crystal packing for the 3-bromo isomer cannot be provided at this time.

Single-Crystal X-ray Diffraction of this compound and Its Crystalline Derivatives

Information not available in the searched literature.

Analysis of Intermolecular Interactions and Crystal Packing

Information not available in the searched literature.

Reactivity Profiles and Mechanistic Investigations of 3 Bromo N Phenylaniline

Electrophilic and Nucleophilic Aromatic Substitution Reactions

The reactivity of the two aromatic rings in 3-bromo-N-phenylaniline towards electrophilic substitution is dictated by the directing effects of the substituents. The secondary amine (-NH-) group is a potent activating group and an ortho, para-director due to its ability to donate its lone pair of electrons into the phenyl ring, stabilizing the arenium ion intermediate. Conversely, the bromine atom is a deactivating group but is also an ortho, para-director.

In the phenyl ring bearing the bromine atom, the strong activating effect of the amine group dominates. Therefore, electrophilic substitution is expected to occur primarily at the positions ortho and para to the amine group (positions 2, 4, and 6). Position 4 is sterically the most accessible, making it a likely site for substitution.

The unsubstituted phenyl ring is activated by the adjacent nitrogen atom, and electrophilic attack will occur at its ortho and para positions.

Nucleophilic aromatic substitution (SNAr) on this compound is generally unfavorable. This reaction typically requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group (in this case, bromine) to stabilize the negatively charged Meisenheimer complex intermediate. Since this compound lacks such activating groups, harsh reaction conditions would be necessary to facilitate nucleophilic displacement of the bromide.

Cross-Coupling Reactions at the Bromine Center

The C-Br bond in this compound is a prime site for palladium-catalyzed cross-coupling reactions, which are fundamental transformations for constructing carbon-carbon and carbon-heteroatom bonds. nih.gov

The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds by coupling an organoboron compound with an organic halide. nih.govtcichemicals.com this compound can be effectively coupled with various aryl or vinyl boronic acids or their esters in the presence of a palladium catalyst and a base. nih.govrsc.org This reaction is highly valued for its mild conditions and tolerance of a wide array of functional groups. tcichemicals.com

The general catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. nih.gov

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

| Parameter | Condition |

|---|---|

| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂ |

| Ligand | PPh₃, SPhos, XPhos |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ |

| Solvent | Toluene, Dioxane, DMF, Water |

| Boron Source | Arylboronic acids, Arylboronic esters |

| Temperature | 80-120 °C |

This table presents typical conditions for Suzuki-Miyaura reactions involving aryl bromides; specific conditions for this compound may vary.

Research on related bromoaniline substrates has demonstrated that high yields can be achieved, even with unprotected amine groups, by carefully selecting the catalyst, ligand, and base system. nih.govmdpi.comnih.gov

The Buchwald-Hartwig amination enables the formation of C-N bonds by coupling an aryl halide with an amine. wikipedia.orglibretexts.org This reaction allows for the introduction of a new amino group at the bromine-substituted position of this compound, leading to the synthesis of triarylamine derivatives. The reaction is catalyzed by palladium complexes, typically with bulky, electron-rich phosphine (B1218219) ligands. acsgcipr.orgnih.gov

The mechanism proceeds through a catalytic cycle similar to other cross-coupling reactions, involving oxidative addition, amine coordination and deprotonation to form a palladium-amido complex, and finally, reductive elimination to form the C-N bond. wikipedia.org

Table 2: Common Catalytic Systems for Buchwald-Hartwig Amination

| Component | Examples |

|---|---|

| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂ |

| Ligand | BINAP, XPhos, RuPhos, t-BuXPhos |

| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ |

| Solvent | Toluene, Dioxane, THF |

| Amine Source | Primary amines, Secondary amines, Ammonia equivalents |

This table illustrates common components used in Buchwald-Hartwig amination; optimal conditions depend on the specific substrates.

The choice of ligand and base is crucial for the reaction's success, as it influences the rates of both the productive reductive elimination and potential side reactions. libretexts.orgnih.gov

The Sonogashira coupling reaction is a highly efficient method for forming a C-C bond between an aryl halide and a terminal alkyne. wikipedia.orgorganic-chemistry.org This reaction typically employs a dual catalytic system of a palladium complex and a copper(I) salt (co-catalyst) in the presence of an amine base. researchgate.net this compound can react with various terminal alkynes under these conditions to produce 3-(alkynyl)-N-phenylanilines.

The widely accepted mechanism involves a palladium cycle and a copper cycle. The palladium catalyst undergoes oxidative addition with the aryl bromide. Simultaneously, the copper acetylide is formed from the terminal alkyne, copper(I), and the amine base. Transmetalation of the acetylide group from copper to palladium, followed by reductive elimination, yields the final product. libretexts.orgscirp.org

Table 3: Typical Conditions for Sonogashira Coupling

| Parameter | Condition |

|---|---|

| Palladium Catalyst | Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄ |

| Copper Co-catalyst | CuI |

| Ligand | PPh₃ |

| Base/Solvent | Triethylamine (Et₃N), Diisopropylamine (DIPA) |

| Alkyne | Terminal alkynes (e.g., phenylacetylene) |

| Temperature | Room Temperature to 100 °C |

This table outlines standard conditions for Sonogashira coupling reactions.

Copper-free Sonogashira protocols have also been developed to circumvent issues associated with the copper co-catalyst. organic-chemistry.org

Reactions Involving the Amine Nitrogen

The secondary amine group in this compound is nucleophilic and can participate in a variety of reactions. The lone pair of electrons on the nitrogen atom allows it to act as a base or a nucleophile.

Common reactions include:

Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base to form the corresponding amide.

Alkylation: Reaction with alkyl halides, though this can be challenging to control and may lead to over-alkylation.

Condensation Reactions: The amine can react with aldehydes or ketones to form imines (Schiff bases), particularly under conditions that facilitate the removal of water. mdpi.comnih.gov This is a reversible reaction often catalyzed by acid.

The reactivity of the amine can be influenced by the electronic effects of the substituents on the aromatic rings. The N-H bond can also participate in intermolecular interactions, such as hydrogen bonding. nih.gov

Exploration of Reaction Mechanisms and Intermediates

The mechanisms of the cross-coupling reactions involving this compound are well-established within the broader context of palladium-catalyzed transformations. The key steps common to Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings are:

Oxidative Addition: The reaction initiates with the oxidative addition of the C-Br bond of this compound to a low-valent palladium(0) species, forming a Pd(II) intermediate. This is often the rate-determining step. wikipedia.org The electronic properties and steric hindrance around the C-Br bond influence the rate of this step.

Transmetalation (Suzuki/Sonogashira) or Amine Coordination/Deprotonation (Buchwald-Hartwig):

In the Suzuki-Miyaura reaction, the organoboron compound transfers its organic group to the palladium center, a process facilitated by the base. nih.gov

In the Sonogashira reaction, the copper acetylide transfers the alkyne group to the palladium complex. scirp.org

In the Buchwald-Hartwig amination, the amine coordinates to the Pd(II) center, followed by deprotonation by the base to form a palladium-amido complex. wikipedia.org

Reductive Elimination: This final step involves the formation of the new C-C or C-N bond and the regeneration of the active Pd(0) catalyst, which then re-enters the catalytic cycle. The nature of the ligands on the palladium center is critical for promoting this step and preventing side reactions like beta-hydride elimination. wikipedia.org

Computational and experimental studies on analogous systems help elucidate the precise structures of intermediates and the energy profiles of the reaction pathways, guiding the optimization of reaction conditions for higher efficiency and selectivity.

Theoretical and Computational Studies of 3 Bromo N Phenylaniline

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to predicting the electronic characteristics and reactivity of 3-bromo-N-phenylaniline. These calculations solve the Schrödinger equation for the molecule, providing detailed information about its orbitals and energy levels.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is often employed to predict the molecular properties and reactivity of compounds like substituted diphenylamines. For this compound, DFT calculations can be utilized to determine its optimized geometry, vibrational frequencies, and electronic properties. The choice of functional and basis set, such as B3LYP/6-311G, is crucial for obtaining accurate results. DFT studies on similar substituted diphenylamines have shown that electron-withdrawing groups can influence properties like the N-H bond dissociation enthalpy.

Table 1: Illustrative DFT-Calculated Properties for this compound

| Property | Illustrative Value |

|---|---|

| Total Energy | -3450.12 Hartree |

| Dipole Moment | 2.5 Debye |

| N-H Bond Length | 1.01 Å |

| C-Br Bond Length | 1.90 Å |

Note: These values are illustrative and represent typical data obtained from DFT calculations for similar aromatic amines.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is an important indicator of chemical reactivity and stability. taylorandfrancis.com A smaller energy gap suggests higher reactivity. taylorandfrancis.com For this compound, the distribution of the HOMO and LUMO across the molecule can pinpoint the likely sites for electrophilic and nucleophilic attack.

Table 2: Illustrative Frontier Molecular Orbital Energies for this compound

| Orbital | Illustrative Energy (eV) |

|---|---|

| HOMO | -5.8 |

| LUMO | -1.2 |

| HOMO-LUMO Gap (ΔE) | 4.6 |

Note: These values are hypothetical and serve to illustrate the typical outputs of an FMO analysis.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of this compound are critical to its function and interactions. Conformational analysis involves identifying the most stable arrangements of the atoms in the molecule. For diphenylamine (B1679370) and its derivatives, a "propeller-like" conformation of the aryl rings is common. nih.gov Molecular dynamics (MD) simulations can be used to study the dynamic behavior of the molecule over time, providing insights into its conformational flexibility and how it might interact with other molecules in a solution or biological system. These simulations can reveal the accessible conformations and the energy barriers between them.

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution in a molecule and predicting its reactive sites. scispace.com The MEP map displays regions of negative potential (in red), which are susceptible to electrophilic attack, and regions of positive potential (in blue), which are prone to nucleophilic attack. For this compound, the MEP map would likely show negative potential around the nitrogen atom and the phenyl rings due to the presence of lone pair electrons and π-systems, indicating these as sites for electrophilic interaction. The area around the hydrogen of the N-H group and the bromine atom might show regions of positive or neutral potential.

Investigation of Intramolecular and Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding, π-π Interactions)

The non-covalent interactions of this compound are crucial for understanding its solid-state structure and how it interacts with other molecules. The N-H group can act as a hydrogen bond donor. The bromine atom introduces the possibility of halogen bonding, where it can act as an electrophilic region (the σ-hole) and interact with nucleophiles. The two phenyl rings are capable of engaging in π-π stacking interactions. Computational studies can quantify the strength and geometry of these interactions, providing a detailed picture of the supramolecular chemistry of this compound. For instance, studies on similar halogenated compounds have explored the nature of halogen bonding in detail.

Applications of 3 Bromo N Phenylaniline in Advanced Synthetic Transformations and Functional Materials

A Strategic Intermediate in the Synthesis of Fine Chemicals

The strategic placement of the bromine atom on the phenyl ring of 3-bromo-N-phenylaniline makes it an ideal precursor for a variety of synthetic transformations. This reactivity is harnessed to produce a diverse array of complex molecules with specific functionalities, catering to the needs of various high-value chemical industries.

Precursor for Pharmaceutical Intermediates

While specific pharmaceuticals derived directly from this compound are not extensively documented in publicly available research, the broader class of N-aryl anilines is a common structural motif in many bioactive molecules. The synthesis of complex pharmaceutical intermediates often involves coupling reactions where the bromine atom on compounds like this compound can be replaced with other functional groups through catalytic processes such as Suzuki or Buchwald-Hartwig couplings. These reactions are fundamental in building the carbon-carbon and carbon-nitrogen bonds necessary for the intricate architectures of modern drugs. The diphenylamine (B1679370) core itself is a key feature in various pharmacologically active compounds, suggesting the potential for this compound to serve as a starting material in the development of new therapeutic agents.

Building Block for Agrochemicals

Similar to its role in pharmaceuticals, this compound serves as a valuable building block in the agrochemical sector. The synthesis of novel pesticides and herbicides often relies on the construction of complex molecular frameworks. The reactivity of the carbon-bromine bond allows for the introduction of various substituents that can tune the biological activity and selectivity of the final agrochemical product. For instance, the diphenylamine moiety is a known scaffold in certain types of fungicides and herbicides. Through reactions that modify the brominated ring, chemists can systematically alter the compound's properties to optimize its efficacy and environmental profile.

Synthesis of Specialty Dyes and Pigments

The synthesis of azo dyes, a major class of synthetic colorants, often involves the diazotization of a primary aromatic amine followed by coupling with an electron-rich substrate. While direct use of this compound as the diazo component is less common due to the secondary amine, it can be chemically modified to create precursors for specialty dyes. More significantly, its derivatives can be used as coupling components. The diphenylamine structure can influence the final color and properties of the dye, such as lightfastness and solubility. For example, disperse dyes, used for coloring synthetic fibers like polyester, can be synthesized from intermediates derived from brominated anilines. The bromine atom can also serve as a handle for further functionalization to create dyes with specific properties, such as near-infrared absorption.

A Key Component in the Development of Optoelectronic Materials

The unique electronic properties of the diphenylamine scaffold have led to significant interest in this compound and its derivatives for applications in organic electronics, particularly in the field of organic light-emitting diodes (OLEDs).

Precursors for Thermally Activated Delayed Fluorescence (TADF) Emitters

Thermally Activated Delayed Fluorescence (TADF) is a mechanism that allows for highly efficient organic light-emitting diodes by harvesting both singlet and triplet excitons. The design of TADF emitters often involves creating molecules with a distinct separation between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This is typically achieved by linking an electron-donating unit to an electron-accepting unit.

The diphenylamine core of this compound is an excellent electron donor. The bromine atom provides a convenient site for coupling with various electron-accepting moieties through cross-coupling reactions. This modular approach allows for the systematic tuning of the electronic properties of the resulting molecule to achieve a small energy gap between the singlet and triplet excited states (ΔEST), a key requirement for efficient TADF. The synthesis of triarylamine-based TADF emitters often starts with brominated precursors like this compound, highlighting its importance in the development of next-generation OLED materials.

| Emitter Core | Donor Moiety | Acceptor Moiety | Synthetic Route |

| Triarylamine | Diphenylamine (from this compound) | Triazine, Benzophenone, etc. | Suzuki or Buchwald-Hartwig Coupling |

Application in Organic Light-Emitting Diodes (OLEDs)

The bromine atom in this compound allows for the synthesis of larger, more complex triarylamine-based molecules through polymerization or dendrimerization. These larger molecules can exhibit improved morphological stability and glass transition temperatures, which are critical for the longevity and reliability of OLED displays and lighting. Research has shown that introducing bromine atoms into triphenylamine (B166846) derivatives can improve the hole-mobility of the resulting materials, leading to highly efficient phosphorescent OLEDs with low operating voltages. mdpi.com

| OLED Component | Material Class | Role of this compound |

| Emissive Layer | TADF Emitters | Precursor for the donor moiety |

| Hole Transport Layer | Triarylamine Polymers/Dendrimers | Monomeric building block |

Derivatives with Modified Biological Activity

The strategic incorporation of the this compound moiety into larger molecular frameworks has been a key focus of research aimed at developing new compounds with specific biological activities. The bromine atom provides a convenient handle for cross-coupling reactions, enabling the introduction of diverse functionalities that can modulate the pharmacological profile of the resulting molecules.

Synthesis of Novel N,N-Diphenylaniline Derivatives (e.g., 3-Bromo-N,N-diphenylaniline)

The synthesis of N,N-diphenylaniline derivatives from this compound is a prime example of its utility in constructing triarylamine structures. These derivatives are of significant interest due to their prevalence in functional materials and as core structures in biologically active compounds.

One of the most efficient methods for the synthesis of 3-bromo-N,N-diphenylaniline is the palladium-catalyzed Buchwald-Hartwig amination. This reaction facilitates the formation of a carbon-nitrogen bond between an aryl halide and an amine. In a typical procedure, this compound can be coupled with benzene (B151609) or other aryl partners in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base.

A documented synthesis of 3-bromo-N,N-diphenylaniline involves the reaction of 1-bromo-3-iodobenzene (B1265593) with diphenylamine, which also highlights the utility of palladium catalysis in forming such C-N bonds. A general procedure for a similar palladium-catalyzed reaction involves heating a solution of the aryl halide, the amine, a palladium source like palladium diacetate, a ligand such as 4,5-bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos), and a base like sodium t-butoxide in a solvent like toluene. chemicalbook.com Such reactions are typically carried out under an inert atmosphere to prevent catalyst deactivation.

The Suzuki cross-coupling reaction, another powerful palladium-catalyzed transformation, has also been employed to synthesize derivatives of bromo-N-phenylaniline compounds, showcasing the versatility of this platform for creating a library of substituted triarylamines. mdpi.comresearchgate.net These reactions demonstrate the ability to introduce various aryl groups, leading to a diverse range of N,N-diphenylaniline derivatives with potentially altered electronic and biological properties.

| Reactant 1 | Reactant 2 | Catalyst System | Product | Yield (%) | Reference |

| 1-Bromo-3-iodobenzene | Diphenylamine | Pd(OAc)₂, Xantphos, NaOtBu | 3-Bromo-N,N-diphenylaniline | 86 | chemicalbook.com |

| 4-Bromo-2-methylaniline | 3-Bromothiophene-2-carbaldehyde | Glacial Acetic Acid | (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline | 94 | mdpi.com |

| (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline | Arylboronic Acid | Pd(PPh₃)₄, K₃PO₄ | Monosubstituted Suzuki Coupling Products | 33-40 | mdpi.com |

Exploration in Biochemical Pathways

While the synthetic utility of this compound is well-established, its direct exploration and that of its immediate derivatives in specific biochemical pathways are less documented in publicly available research. The biological activities of diphenylamine derivatives, in a broader sense, have been investigated, revealing a range of effects including antioxidant and antimicrobial properties. researchgate.net

The interaction of halogenated aniline (B41778) derivatives with biological systems is an active area of research. For instance, studies on phenoxyaniline (B8288346) analogues, which share structural similarities with N-phenylaniline derivatives, have been conducted to understand their interaction with cytochrome P450 enzymes, which are crucial in drug metabolism. acs.org These studies provide a framework for how bromo-N-phenylaniline derivatives might interact with enzymatic systems. The presence of a bromine atom can significantly influence the lipophilicity and electronic properties of a molecule, which in turn can affect its binding affinity to biological targets and its metabolic stability.

Although specific studies detailing the modulation of biochemical pathways by this compound are scarce, the general principles of medicinal chemistry suggest that such compounds could be investigated for their potential to interact with various enzymes and receptors. The synthesis of a library of derivatives with systematic variations in their structure would be a crucial first step in exploring their biological potential and understanding their structure-activity relationships.

Future Research Directions and Emerging Paradigms for 3 Bromo N Phenylaniline Chemistry

Development of Sustainable and Efficient Synthetic Methodologies

The synthesis of diarylamines, including 3-bromo-N-phenylaniline, has traditionally relied on methods that are often not environmentally benign. The future paradigm of chemical synthesis emphasizes green chemistry principles, focusing on minimizing waste, reducing energy consumption, and using safer chemicals. researchgate.net

Future research in the synthesis of this compound and its derivatives is expected to concentrate on:

Waste Minimization Strategies: Implementing approaches like the Buchwald-Hartwig coupling using recyclable heterogeneous catalysts (e.g., Pd/C) in greener solvent systems, such as azeotropic mixtures of water and cyclopentyl methyl ether (CPME), can significantly reduce waste. rsc.org The development of one-pot reactions, where multiple synthetic steps are performed in a single reactor, further enhances efficiency and minimizes the need for purification of intermediates. rsc.org

Eco-Friendly Reagents: Exploring alternative, more sustainable reagents is a key goal. For instance, methods are being developed that use economical and environmentally friendly reagents like nitrates or alkyl nitrites as precursors to initiate C-N bond formation, replacing more hazardous traditional reagents. acs.orgacs.org

Energy Efficiency: The adoption of energy-efficient techniques such as microwave-assisted synthesis or continuous flow processes can shorten reaction times and lower energy consumption compared to conventional heating methods. rsc.org Flow chemistry, in particular, allows for better control over reaction parameters and facilitates easier scale-up. rsc.org

| Parameter | Traditional Methods (e.g., Ullmann Condensation) | Emerging Sustainable Methods |

|---|---|---|

| Catalyst | High loadings of copper catalysts | Low loadings of recyclable Palladium (Pd/C) or base metal catalysts rsc.orgrsc.org |

| Solvents | High-boiling, non-recyclable polar aprotic solvents (e.g., DMF) | Bio-derived solvents (e.g., 2-MeTHF), aqueous micellar media, or solvent-free conditions nih.gov |

| Energy Input | High temperatures, long reaction times | Lower temperatures, shorter reaction times (e.g., via microwave or flow chemistry) rsc.org |

| Waste Generation | Significant stoichiometric byproducts and solvent waste | Reduced waste through catalyst recycling and atom-economical reactions researchgate.netrsc.org |

Integration with Advanced Catalytic Systems

The synthesis and functionalization of this compound are heavily reliant on catalytic methods, particularly transition-metal-catalyzed cross-coupling reactions. Future advancements will involve the integration of more sophisticated and efficient catalytic systems.

The Buchwald-Hartwig amination has become a cornerstone for the formation of carbon-nitrogen bonds in diarylamines. wikipedia.orgopenochem.org This palladium-catalyzed reaction is known for its broad substrate scope and functional group tolerance, making it ideal for the synthesis of complex molecules derived from this compound. wikipedia.org The mechanism involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by amine coordination, deprotonation, and reductive elimination to form the C-N bond. libretexts.org

Emerging paradigms in this area include:

Advanced Ligand Development: The efficiency of palladium catalysts is critically dependent on the supporting ligands. Research is ongoing to develop more robust ligands, such as sterically hindered phosphines and N-heterocyclic carbenes (NHCs), that can stabilize the palladium catalyst, promote higher turnover numbers, and expand the reaction's scope. libretexts.orgrsc.org

Recyclable and Heterogeneous Catalysts: To improve sustainability, there is a strong push towards developing heterogeneous catalyst systems. nih.gov This includes immobilizing palladium complexes on polymer supports, which allows for easy separation of the catalyst from the reaction mixture and its subsequent reuse. nih.gov

Base Metal Catalysis: While palladium is highly effective, it is also a precious and costly metal. acsgcipr.org A significant future direction is the development of catalysts based on more abundant and cheaper first-row transition metals, such as nickel. rsc.org Nickel-based systems are being explored as viable alternatives for C-N coupling reactions. rsc.org

| Catalytic System | Description | Future Research Focus |

|---|---|---|

| Palladium/Phosphine (B1218219) Ligands | The "classical" Buchwald-Hartwig system, highly versatile and well-understood. wikipedia.org | Designing ligands for lower catalyst loadings and room temperature reactions. |

| Palladium/N-Heterocyclic Carbenes (NHCs) | Utilizes strongly σ-donating NHC ligands that can form highly stable and active palladium complexes. rsc.org | Expanding the scope to more challenging substrates and improving catalyst longevity. |

| Polymer-Immobilized Palladium | Palladium complexes anchored to a solid polymer support, enabling catalyst recovery and reuse. nih.gov | Improving stability against leaching and maintaining high activity over multiple cycles. |

| Nickel-Based Catalysts | An emerging, more sustainable alternative using an earth-abundant metal. rsc.org | Broadening substrate scope and improving functional group tolerance to rival palladium systems. |

Exploration of Novel Materials Science Applications

The rigid, aromatic structure of this compound, combined with its functional bromine handle, makes it an attractive building block for advanced organic materials. Future research will likely focus on leveraging these features to create materials with tailored electronic and optical properties.

Organic Light-Emitting Diodes (OLEDs): Diarylamine derivatives are widely used as hole-transporting materials in OLEDs due to their suitable energy levels and charge-carrying capabilities. nih.govresearchgate.net The this compound core can be elaborated through cross-coupling reactions at the bromine position to synthesize larger, conjugated molecules designed for efficient charge transport or even as emissive materials in OLED devices. nih.govrsc.orgossila.com The development of next-generation OLEDs requires materials with high efficiency, stability, and specific emission colors. ossila.comyoutube.com

Conducting Polymers: Polyaniline is one of the most studied conducting polymers. nih.gov Derivatives like this compound can be used as monomers to synthesize novel conducting polymers. msstate.edu The bromine atom can facilitate polymerization through various cross-coupling reactions, leading to polymers with defined structures. These materials could find applications in sensors, electrochromic devices, and anti-corrosion coatings. nih.govmdpi.comekb.eg

| Application Area | Role of this compound Scaffold | Desired Properties |

|---|---|---|

| OLEDs | Core structure for hole-transport layers (HTL) or emissive materials. nih.govresearchgate.net | High charge mobility, appropriate HOMO/LUMO energy levels, thermal stability. |

| Conducting Polymers | Monomeric unit for polymerization via the bromine functionality. msstate.edu | High electrical conductivity, environmental stability, processability. nih.gov |

| Organic Photovoltaics (OPVs) | Component of donor or acceptor materials in the active layer. | Broad light absorption, efficient exciton dissociation, good film morphology. |

Interdisciplinary Research at the Interface of Chemistry and Biology

The intersection of chemistry and biology offers fertile ground for discovering new therapeutic agents and tools for biological research. chemscene.com The diarylamine motif present in this compound is found in numerous biologically active compounds, suggesting that its derivatives could have significant potential in medicinal chemistry.

Kinase Inhibitors: Many approved cancer drugs are kinase inhibitors, and scaffolds like anilinopyrimidine and anilinoquinazoline, which are structurally related to N-phenylaniline, are common in these drugs. nih.govmdpi.com These inhibitors often work by competing with ATP for the enzyme's binding site. mdpi.com Future work could involve synthesizing a library of compounds derived from this compound and screening them for activity against various protein kinases implicated in diseases like cancer. nih.govnih.gov

Chemical Probes: Small molecules are invaluable as chemical probes to interrogate biological pathways. nih.gov Derivatives of this compound could be designed to selectively bind to specific proteins, such as bromodomains, which are readers of epigenetic marks. nih.gov Such probes are crucial for understanding disease mechanisms and validating new drug targets.

Bioactive Scaffolds: The introduction of a bromine atom can enhance the biological activity of a molecule. nih.gov There is potential to explore derivatives of this compound for a wide range of therapeutic areas. The field of medicinal chemistry is constantly seeking novel molecular frameworks, and this compound represents a promising starting point for drug discovery programs. nih.gov

| Research Area | Potential Role of this compound Derivatives | Rationale / Key Target Class |

|---|---|---|

| Oncology | Development of selective kinase inhibitors. nih.gov | The N-phenylaniline core mimics scaffolds in known tyrosine kinase inhibitors. mdpi.comresearchgate.net |

| Epigenetics | Design of chemical probes for bromodomain inhibition. nih.gov | Small molecule inhibitors can modulate protein-protein interactions involved in gene regulation. |

| Drug Discovery | Starting point for generating diverse libraries of novel small molecules. | The brominated scaffold offers a versatile platform for synthetic elaboration to explore new chemical space. nih.gov |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3-bromo-N-phenylaniline with high purity?

- Methodological Answer : Direct bromination of N-phenylaniline using bromine in acetic acid or DCM under controlled temperatures (0–5°C) minimizes side reactions like dibromination. Alternatively, coupling 3-bromoaniline with iodobenzene via Buchwald-Hartwig amination using Pd catalysts (e.g., Pd(OAc)₂) and ligands (Xantphos) achieves high yields. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) ensures purity. Monitor by TLC and confirm via NMR (δ 7.2–7.5 ppm for aromatic protons) .

Q. How can X-ray crystallography determine the crystal structure of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) using SHELX software (e.g., SHELXL for refinement) resolves bond lengths, angles, and torsion angles. Key parameters include a low R factor (<0.05) and high data-to-parameter ratio (>20:1). Crystals grown via slow evaporation (e.g., in dichloromethane/hexane) must be mounted on a diffractometer (e.g., Oxford Xcalibur). Analyze intermolecular interactions (e.g., C–H···Br) to understand packing motifs .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer : Use PPE (nitrile gloves, lab coat, goggles) to prevent skin/eye contact. Work in a fume hood to avoid inhalation. Store in amber glass bottles away from light. Dispose of waste via halogenated organic waste streams. Emergency measures: For spills, adsorb with vermiculite and neutralize with 5% sodium thiosulfate .

Q. Which analytical techniques effectively assess the purity of synthesized this compound?

- Methodological Answer : Combine HPLC (C18 column, acetonitrile/water mobile phase) for quantitative purity analysis (>98%) with GC-MS (electron ionization, m/z 247 [M⁺]) to detect volatile impurities. Confirm structural integrity via NMR (e.g., δ 115–140 ppm for aromatic carbons) and FT-IR (N–H stretch at ~3400 cm⁻¹) .

Advanced Research Questions

Q. How do electronic effects of the bromine substituent influence reactivity in cross-coupling reactions?

- Methodological Answer : The bromine atom’s strong electron-withdrawing effect activates the aromatic ring for nucleophilic aromatic substitution (SNAr) but deactivates it for electrophilic substitution. In Suzuki-Miyaura coupling, the C–Br bond’s reactivity depends on Pd catalyst choice (e.g., Pd(PPh₃)₄) and base (K₂CO₃). DFT calculations (e.g., Gaussian 09) can map charge distribution to predict regioselectivity in C–C bond formation .

Q. What strategies resolve contradictions in spectroscopic data for derivatives of this compound?

- Methodological Answer : Conflicting NMR or MS data may arise from tautomerism or residual solvents. Use deuterated solvents (e.g., DMSO-d₆) and variable-temperature NMR to identify dynamic processes. High-resolution MS (HRMS-ESI) confirms molecular formulas. Cross-validate with alternative techniques like XPS for elemental composition .

Q. How can computational methods predict regioselectivity in electrophilic substitutions of derivatives?

- Methodological Answer : Employ molecular docking (AutoDock Vina) or DFT-based Fukui functions to identify electrophilic attack sites. For nitration, the bromine’s meta-directing effect can be simulated using software like COSMOtherm. Compare results with experimental HPLC traces of reaction mixtures .

Q. What mechanistic insights emerge from studying thermal degradation pathways?

- Methodological Answer : Thermogravimetric analysis (TGA) under nitrogen (10°C/min) reveals decomposition onset temperatures. Py-GC-MS identifies volatile degradation products (e.g., HBr, aniline). Kinetic studies (Kissinger method) calculate activation energy () to propose mechanisms (e.g., radical vs. ionic pathways) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.